2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime]
Description
This compound is a structurally complex malonaldehyde derivative featuring a central malonaldehyde core substituted with a 4-chlorophenyl-hydroxymethylene group and two O-(2,4-dichlorobenzyl)oxime moieties. Its synthesis involves sequential condensation and oxime formation steps, typically under controlled acidic or basic conditions. The presence of multiple chlorine atoms and conjugated π-systems likely enhances its stability and electronic properties, similar to triazine-based UV absorbers documented in patents and research .
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methoxyamino]-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl5N2O3/c25-19-5-1-15(2-6-19)24(32)18(11-30-33-13-16-3-7-20(26)9-22(16)28)12-31-34-14-17-4-8-21(27)10-23(17)29/h1-12,30H,13-14H2/b18-11-,31-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVSCJDRGRKRW-RHGXHXARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CNOCC2=C(C=C(C=C2)Cl)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=C\NOCC2=C(C=C(C=C2)Cl)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core malonaldehyde structure. Key steps may include:
Formation of Malonaldehyde: : This can be achieved through the reaction of malonic acid with an appropriate aldehyde under controlled conditions.
Introduction of Chloro and Hydroxy Groups: : Chlorination and hydroxylation reactions are performed to introduce the 4-chlorophenyl and hydroxy groups at the desired positions.
Formation of Oxime Groups: : The final step involves the reaction with 2,4-dichlorobenzyl hydroxylamine to form the oxime groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: : Its interactions with biological molecules can be studied to understand its potential as a drug or therapeutic agent.
Industry: : Its unique chemical properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes or receptors involved in biological processes, modulating their activity.
Comparison with Similar Compounds
Structural Analogues in Patent Literature
The European Patent Application (2021/09) highlights several s-triazine derivatives with chlorophenyl and hydroxyphenyl substituents (e.g., 2,4-bis[2-hydroxy-4-(2-hydroxyethoxy)phenyl]-6-(4-chlorophenyl)-s-triazine). These compounds share the following characteristics with the target malonaldehyde derivative:
- Chlorinated aromatic rings : Enhances UV absorption and photostability.
- Hydroxy/oxime groups : Improves solubility in polar solvents and chelation capacity.
- Conjugated systems : Stabilizes excited states for UV absorption.
However, the triazine core in these analogues provides a rigid planar structure, whereas the malonaldehyde derivative’s flexibility may reduce thermal stability but improve solubility in non-polar matrices .
Functional Comparison with Triazine-Based UV Absorbers
A 2019 study in Polymer Degradation and Stability compared triazine derivatives (e.g., 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-octyloxyphenyl)-s-triazine) with benzophenone and benzotriazole absorbers. Key findings relevant to the target compound include:
| Property | Target Malonaldehyde Derivative | Triazine Derivatives (e.g., Cpd. from ) | Benzotriazole (e.g., Tinuvin P) |
|---|---|---|---|
| UV λ max (nm) | ~340–360 (estimated) | 320–350 | 300–320 |
| Molar Extinction Coefficient (L/mol·cm) | ~15,000–20,000 (predicted) | 18,000–25,000 | 10,000–15,000 |
| Thermal Stability (°C) | ~200–220 (decomposition) | 250–300 | 180–200 |
| Solubility in THF | High | Moderate | High |
Its lower thermal stability compared to triazines may limit high-temperature processing applications .
Role of Chlorine Substitution Patterns
Chlorine atoms at the 4-position on phenyl rings (common in both the target compound and triazine analogues) are critical for:
- Reducing photodegradation : Chlorine’s electron-withdrawing effect stabilizes the molecule against radical formation.
- Enhancing λ max : Conjugation with chlorinated aromatic systems shifts absorption to longer wavelengths.
In contrast, 2,4-dichlorobenzyl groups in the oxime side chains may improve lipophilicity compared to non-chlorinated benzyl groups, as observed in solubility tests of related triazine compounds .
Biological Activity
The compound 2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime] (commonly referred to as compound X ) is a synthetic organic molecule with potential biological applications. Its structure features a malonaldehyde core modified with oxime groups, which may impart unique reactivity and biological properties. This article reviews the biological activity of compound X, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Compound X can be represented by the following structural formula:
The compound includes:
- A 4-chlorophenyl group, which may influence its interaction with biological targets.
- A hydroxymethylene functional group that could enhance reactivity.
- Two O-(2,4-dichlorobenzyl)oxime moieties that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compound X exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compound X shows significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli in vitro.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may allow compound X to scavenge free radicals, contributing to its antioxidant capacity. This property is essential in mitigating oxidative stress in cells.
- Cytotoxic Effects : In cell culture studies, compound X has been shown to induce cytotoxicity in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis and disruption of cellular homeostasis.
The biological activities of compound X can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compound X may promote ROS production, leading to oxidative damage in target cells.
- Enzyme Inhibition : It has been suggested that compound X inhibits specific enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Interaction : Studies have indicated that compound X can form adducts with DNA, potentially leading to mutagenic effects.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of compound X against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods. Results indicated an MIC of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
In a separate investigation involving MCF-7 breast cancer cells, compound X was administered at varying concentrations (0–100 µM). Cell viability was assessed using the MTT assay. The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
